molecular formula C10H11FN2O3S2 B2983793 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride CAS No. 878217-89-1

2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride

Cat. No.: B2983793
CAS No.: 878217-89-1
M. Wt: 290.33
InChI Key: BOLZKOZZBLGOBP-UHFFFAOYSA-N
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Description

This compound (CAS 878217-89-1) is a thieno[2,3-d]pyrimidin-4-one derivative with a sulfonyl fluoride substituent. Its molecular formula is C₁₀H₁₁FN₂O₃S₂, and it features a bicyclic thienopyrimidinone core substituted with methyl groups at positions 5 and 6, a sulfonyl fluoride (-SO₂F) group at the ethane chain, and a ketone at position 4 . The sulfonyl fluoride moiety confers high electrophilicity, making it reactive toward nucleophiles like serine or cysteine residues in biological targets, which is advantageous in covalent inhibitor design . Its structural data (SMILES: CC1=C(SC2=C1C(=O)N(C=N2)CCS(=O)(=O)F)C) and InChIKey (BOLZKOZZBLGOBP-UHFFFAOYSA-N) highlight its compact, planar bicyclic system and polar functional groups .

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3S2/c1-6-7(2)17-9-8(6)10(14)13(5-12-9)3-4-18(11,15)16/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLZKOZZBLGOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride (commonly referred to as thienopyrimidine sulfonyl fluoride) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of thienopyrimidines, characterized by a thieno ring fused to a pyrimidine structure. Its molecular formula is C10H12N2O3SC_{10}H_{12}N_2O_3S, and it exhibits a sulfonyl fluoride functional group that contributes to its reactivity and biological properties.

PropertyValue
Molecular Weight240.28 g/mol
Melting PointNot available
Solubility in WaterSoluble
Purity≥ 95%

The biological activity of thienopyrimidine sulfonyl fluoride is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. It has been shown to act as a potent inhibitor of various kinases and phosphatases, which are crucial for signal transduction pathways in cells.

  • Kinase Inhibition : The compound has demonstrated inhibitory effects on kinases such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which play vital roles in cell cycle regulation and proliferation.
  • Phosphatase Inhibition : Thienopyrimidine sulfonyl fluoride also inhibits specific phosphatases that regulate dephosphorylation processes, thereby affecting cellular signaling pathways.

Study 1: Anticancer Activity

A study investigated the effects of thienopyrimidine sulfonyl fluoride on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in various cancer types, including breast and lung cancer cells.

  • Cell Lines Used : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of thienopyrimidine sulfonyl fluoride against several bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 8 µg/mL
    • E. coli: 32 µg/mL

Table 2: Summary of Biological Activities

Activity TypeEffectTest System
AnticancerInhibits proliferationMCF-7, A549
AntimicrobialBactericidalS. aureus, E. coli
Enzyme InhibitionKinase/phosphataseVarious assays

Research Findings

Recent studies have highlighted the potential therapeutic applications of thienopyrimidine sulfonyl fluoride:

  • Cancer Therapy : Its ability to induce apoptosis suggests potential as a chemotherapeutic agent.
  • Infectious Diseases : The antimicrobial properties indicate possible use in treating bacterial infections resistant to conventional antibiotics.
  • Signal Transduction Modulation : Its role as an enzyme inhibitor positions it as a candidate for further exploration in drug development targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives exhibit structural diversity, with variations in substituents influencing reactivity, solubility, and biological activity. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS Core Structure Substituents Molecular Formula Key Properties/Applications Reference
Target Compound (878217-89-1) Thieno[2,3-d]pyrimidin-4-one 5,6-dimethyl; ethane-1-sulfonyl fluoride C₁₀H₁₁FN₂O₃S₂ Covalent inhibitor candidate; high reactivity via SO₂F
Ethyl 2-(1,2,3,4,5,6,7,8-octahydro-7-methyl-4-oxo-2-thioxopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-3-yl)acetate (4g) Octahydro-thieno[2,3-d]pyrimidin-4-one 7-methyl; thioxo (-S); ethyl acetate chain C₁₈H₂₁N₃O₃S Lower reactivity due to thioxo; ester group enhances solubility
3-Allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one (325693-44-5) Thieno[2,3-d]pyrimidin-4-one 5,6-dimethyl; allyl; morpholinyl-oxoethyl sulfanyl C₁₇H₂₁N₃O₃S₂ Non-covalent binding (morpholine enhances solubility; sulfanyl modulates selectivity)
BG14835 (878695-58-0) Thieno[2,3-d]pyrimidin-4-one 3,6-dimethyl; sulfanyl-acetamide C₁₈H₂₀N₄O₂S₂ Acetamide group supports hydrogen bonding; potential kinase inhibitor

Key Differences

Reactivity: The sulfonyl fluoride group in the target compound is more electrophilic than thioxo (-S) or sulfanyl (-S-) groups in analogs like 4g or 325693-44-4. This makes the target compound a candidate for covalent protein modification . Thioxo derivatives (e.g., 4g) exhibit lower reactivity, favoring non-covalent interactions .

Solubility and Pharmacokinetics :

  • Ethyl acetate (4g) and morpholinyl (325693-44-5) substituents improve water solubility compared to the sulfonyl fluoride group, which is polar but less soluble in aqueous media .
  • The acetamide group in BG14835 enhances hydrogen-bonding capacity, improving target affinity .

Biological Activity: TRPA1 inhibitors (e.g., Boehringer Ingelheim derivatives) use the thienopyrimidinone core for binding, with sulfonyl fluoride enabling irreversible inhibition . Morpholinyl and allyl groups (325693-44-5) likely modulate selectivity for enzymes or receptors via steric and electronic effects .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what key intermediates should be prioritized?

Methodological Answer: Synthesis of thieno-pyrimidinone derivatives typically involves multi-step reactions. A viable route includes:

Core Formation : Condensation of thiourea derivatives with α,β-unsaturated ketones to form the thieno[2,3-d]pyrimidin-4-one core .

Sulfonation : Introduce the ethane-sulfonyl fluoride moiety via nucleophilic substitution using sulfonyl fluoride precursors (e.g., 1,2-dibromoethane derivatives and sulfuryl fluoride gas under controlled conditions) .

Key Intermediates : Prioritize intermediates like 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (core structure) and 2-bromoethane-1-sulfonyl fluoride for functionalization. Monitor reaction progress via TLC or HPLC-MS to avoid over-sulfonation.

Q. Table 1: Critical Intermediates

IntermediateRoleCharacterization (Techniques)
5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-oneCore scaffold1^1H/13^{13}C NMR, IR (C=O stretch: 1680–1720 cm1^{-1})
2-Bromoethane-1-sulfonyl fluorideSulfonylating agent19^{19}F NMR (−40 to −60 ppm for S-F), elemental analysis

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl fluoride group, and how can conflicting NMR signals be resolved?

Methodological Answer:

  • Primary Techniques :
    • 19^{19}F NMR : Detects sulfonyl fluoride (δ −40 to −60 ppm). Confirm purity by absence of multiplets.
    • IR Spectroscopy : S-F stretch (700–800 cm1^{-1}) and S=O asymmetric/symmetric stretches (1350–1450 cm1^{-1}).
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and isotopic patterns for sulfur/fluorine .
  • Resolving NMR Conflicts : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from methyl groups (δ 1.8–2.5 ppm) and thieno-protons (δ 6.5–8.0 ppm). Deuterated DMSO-d6_6 is ideal for solubility and minimizing exchange broadening .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thieno[2,3-d]pyrimidin core under varying conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 4-oxo group is electron-deficient, making it prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on sulfonyl fluoride stability. Polar aprotic solvents stabilize intermediates via dipole interactions.
  • Validation Metrics : Compare computed vs. experimental 19^{19}F NMR shifts (RMSE < 5 ppm) and reaction yields. Divergent results may arise from solvent models (implicit vs. explicit) or basis set limitations .

Q. Table 2: Computational Parameters

ParameterValueRelevance
Basis SetB3LYP/6-31+G(d,p)Balances accuracy and computational cost
Solvent ModelCPCM (DMF)Accounts for dielectric effects
Activation Energy Threshold<25 kcal/molPredicts feasible reactions at 80–120°C

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when the sulfonyl fluoride moiety exhibits divergent bioactivities?

Methodological Answer:

  • Hypothesis-Driven SAR :
    • Orthogonal Assays : Test the compound in enzyme inhibition (e.g., kinases) vs. cell-based assays (e.g., cytotoxicity) to isolate target-specific effects .
    • Proteome Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions of the sulfonyl fluoride warhead.
  • Data Reconciliation : Apply multivariate analysis (PCA or PLS) to cluster bioactivity patterns. For example, divergent results may arise from assay conditions (pH, redox potential) altering sulfonyl fluoride reactivity .

Q. How should researchers design stability studies to evaluate hydrolytic degradation of the sulfonyl fluoride group?

Methodological Answer:

  • Accelerated Stability Testing :
    • Buffer Systems : Incubate the compound in PBS (pH 7.4), acetate (pH 5.0), and Tris-HCl (pH 8.5) at 37°C. Monitor degradation via LC-MS for fluoride release (m/z 19).
    • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Sulfonyl fluorides typically degrade faster in basic conditions due to hydroxide ion attack .
  • Stabilization Strategies : Add lyoprotectants (trehalose) for lyophilized formulations or chelating agents (EDTA) to sequester metal ions in aqueous buffers .

Q. What are the methodological pitfalls in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Challenges :
    • Polymorphism : The thieno-pyrimidinone core may form multiple crystal forms.
    • Solvent Trapping : Polar solvents (DMSO) can co-crystallize, distorting lattice parameters.
  • Mitigation :
    • Use mixed solvents (EtOAc/hexane) for slow evaporation.
    • Screen crystallization conditions (temperature, antisolvent addition) using high-throughput platforms. Validate via PXRD and DSC .

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